4-{2-[(Pentafluorophenyl)sulfanyl]ethyl}pyridine
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Overview
Description
2,3,4,5,6-PENTAFLUOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE: is an organosulfur compound characterized by the presence of a pentafluorophenyl group and a pyridyl ethyl group connected via a sulfur atom. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-PENTAFLUOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE typically involves the reaction of 2,3,4,5,6-pentafluorophenyl thiol with 2-(4-pyridyl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated organic molecules and ligands for catalysis.
Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,3,4,5,6-PENTAFLUOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2,3,4,5,6-PENTAFLUOROBENZONITRILE
- 2,3,4,5,6-PENTAFLUOROPHENYL METHANESULFONATE
- 2,3,4,5,6-PENTAFLUOROBENZALDEHYDE
- 2,3,4,5,6-PENTAFLUOROBENZOIC ACID
Uniqueness: Compared to these similar compounds, 2,3,4,5,6-PENTAFLUOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE is unique due to the presence of both a pentafluorophenyl group and a pyridyl ethyl group connected via a sulfur atom. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H8F5NS |
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Molecular Weight |
305.27 g/mol |
IUPAC Name |
4-[2-(2,3,4,5,6-pentafluorophenyl)sulfanylethyl]pyridine |
InChI |
InChI=1S/C13H8F5NS/c14-8-9(15)11(17)13(12(18)10(8)16)20-6-3-7-1-4-19-5-2-7/h1-2,4-5H,3,6H2 |
InChI Key |
BBQOJLXVOFSJST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCSC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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